molecular formula C17H16O3 B12859657 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B12859657
M. Wt: 268.31 g/mol
InChI Key: CCRRMBKPMNFDPR-UHFFFAOYSA-N
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Description

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone is a biphenyl-derived ketone featuring a 1,3-dioxolan-2-yl substituent at the 4'-position of the biphenyl ring and an acetyl group at the 2-position. The 1,3-dioxolan moiety, a five-membered cyclic acetal, enhances the compound’s stability and solubility in polar solvents compared to non-functionalized biphenyl analogs. This compound is structurally related to bioactive molecules and materials science intermediates, where the dioxolan group may serve as a protective or directing moiety in synthesis .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-[2-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone

InChI

InChI=1S/C17H16O3/c1-12(18)15-4-2-3-5-16(15)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3

InChI Key

CCRRMBKPMNFDPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, NH3

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with molecular targets and pathways. The compound’s dioxolane ring and biphenyl structure allow it to act as a ligand, forming coordination complexes with metal ions . These complexes can then participate in various catalytic and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related biphenyl ethanones with diverse substituents (Table 1). Key differences include:

Table 1: Structural Comparison of Biphenyl Ethanone Derivatives

Compound Name Substituent/Group Position Molecular Weight Key Properties/Applications
1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone 1,3-Dioxolan-2-yl 4' 282.31* Enhanced solubility; potential use in materials science
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone Fluorine 2' 214.23 Increased lipophilicity; used in OLED materials
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone Methyl 4' 210.28 Intermediate in pharmaceutical synthesis
DFBPE (1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl) ethanone) 3',4'-Difluoro 3',4' 242.22* Improved thermal stability; electronic materials
1-(4'-Hydroxy[1,1'-biphenyl]-2-yl)ethanone Hydroxyl 4' 212.25* Antioxidant precursor; prone to oxidation

*Calculated from molecular formulas.

  • Electronic Effects : Fluorinated derivatives (e.g., DFBPE) exhibit electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the electron-rich dioxolan group .
  • Solubility : The dioxolan group improves polar solvent compatibility, whereas methyl or fluorine substituents enhance lipophilicity .
  • Stability : The dioxolan moiety protects against nucleophilic attack, contrasting with hydroxylated analogs, which require protection during synthesis .

Physicochemical Properties

  • Thermal Stability: The dioxolan group may lower melting points compared to fluorinated analogs (e.g., DFBPE) due to reduced crystallinity. For example, 1-[1,1'-biphenyl]-4-yl ethanone (unsubstituted) has a boiling point of 598–600 K , while fluorinated derivatives exhibit higher thermal resilience .
  • Spectroscopic Data : The target compound’s ¹H NMR would show distinct dioxolan proton signals (δ ~4.8–5.0 ppm), contrasting with fluorine-coupled splitting in fluorinated analogs (δ ~7.0–8.0 ppm) .

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